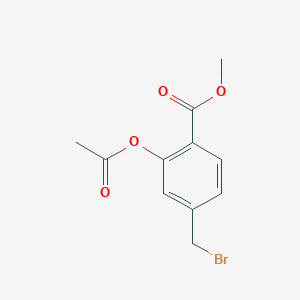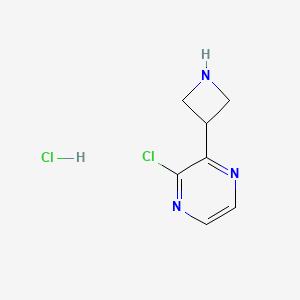
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is a chemical compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its role as an intermediate in the synthesis of various cephalosporin antibiotics, which are crucial in the treatment of bacterial infections.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid typically involves multiple steps, starting from cyanoacetamide. The process includes oximation, methylation, dehydration, oxidation, etherification, bromination, and cyclization . For instance, the oximation of cyanoacetamide with hydroxylamine hydrochloride, followed by alkylation with dimethyl sulfate, leads to the formation of 2-cyano-2-(methoxyimino)acetamide. Subsequent steps involve dehydration with phosphoryl chloride, bromination, and cyclization with potassium thiocyanate to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound focus on optimizing yield and purity while minimizing costs. One improved procedure involves using 1,2-dichloroethane as a solvent, triphenylphosphine as a reducer, and triethylamine as a catalyst. This method achieves a high yield of 98.1% and a purity of 98.7% without further purification .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to produce derivatives with desired properties.
Common Reagents and Conditions
Common reagents used in these reactions include hydroxylamine hydrochloride for oximation, dimethyl sulfate for methylation, phosphoryl chloride for dehydration, and potassium thiocyanate for cyclization . Reaction conditions such as temperature, solvent choice, and catalyst presence are optimized to achieve high yields and purity.
Major Products
The major products formed from these reactions are intermediates used in the synthesis of cephalosporin antibiotics. These intermediates are crucial for developing antibiotics with broad-spectrum activity against various bacterial strains .
Wissenschaftliche Forschungsanwendungen
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid primarily involves its role as an intermediate in cephalosporin antibiotics. These antibiotics work by inhibiting bacterial cell wall synthesis, leading to cell lysis and death. The compound’s derivatives target penicillin-binding proteins (PBPs) in bacterial cell walls, disrupting their function and preventing cell wall formation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid: Another intermediate used in cephalosporin synthesis.
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(Z)-methoxyiminoacetic acid: Known for its role in the synthesis of fourth-generation cephalosporins.
Uniqueness
2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid is unique due to its high yield and purity in industrial production, making it a cost-effective and efficient intermediate for antibiotic synthesis. Its derivatives exhibit potent antibacterial activity, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C6H8N4O3S |
|---|---|
Molekulargewicht |
216.22 g/mol |
IUPAC-Name |
2-(5-amino-1,2,4-thiadiazol-3-yl)-2-ethoxyiminoacetic acid |
InChI |
InChI=1S/C6H8N4O3S/c1-2-13-9-3(5(11)12)4-8-6(7)14-10-4/h2H2,1H3,(H,11,12)(H2,7,8,10) |
InChI-Schlüssel |
UFTDZEXQFNFPFR-UHFFFAOYSA-N |
Kanonische SMILES |
CCON=C(C1=NSC(=N1)N)C(=O)O |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Amino-6-methylthieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B8803305.png)






![N-[4-(1,3-benzothiazol-2-yl)phenyl]acetamide](/img/structure/B8803360.png)
![3-(Furan-3-yl)-1H-pyrrolo[2,3-b]pyridin-5-amine](/img/structure/B8803363.png)




![3-[(2-Nitrophenyl)amino]propan-1-ol](/img/structure/B8803401.png)
